Disulfiram impurity 1-d10
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) and Drug Product Quality
In the pharmaceutical landscape, ensuring the quality, safety, and efficacy of drug products is paramount. globalpharmatek.comlongdom.org A critical aspect of this assurance is impurity profiling, a process that involves the identification, quantification, and characterization of unwanted chemical entities within pharmaceutical substances. globalpharmatek.comlongdom.orgresearchgate.net Impurities can originate from various sources, including raw materials, intermediates formed during the synthesis of the Active Pharmaceutical Ingredient (API), or degradation of the final product over time. globalpharmatek.compharmaffiliates.com
The presence of these impurities, even in trace amounts, can significantly impact the therapeutic efficacy and safety profile of a medication. longdom.orgpharmaffiliates.com Some impurities may be toxic or lead to the formation of potentially genotoxic substances, posing a direct risk to patient safety. pharmaffiliates.com Others can affect the stability of the drug product, potentially reducing its shelf life and potency. longdom.org Consequently, global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established stringent guidelines that mandate thorough impurity profiling. pharmaffiliates.com
This systematic approach is not merely a regulatory hurdle but a fundamental component of quality control throughout a drug's lifecycle. lachmanconsultants.com It provides a comprehensive understanding of the impurity landscape of a typical batch produced by a specific manufacturing process. lachmanconsultants.com By establishing a detailed impurity profile, pharmaceutical manufacturers can implement robust control strategies to ensure that impurity levels are consistently within safe and acceptable limits, thereby guaranteeing the quality and consistency of the final drug product. globalpharmatek.comlachmanconsultants.com Early detection and control of impurities also prevent costly reformulations and delays in clinical trials. pharmaffiliates.com
The Role of Isotope-Labeled Compounds in Modern Pharmaceutical Analysis and Research
Modern pharmaceutical research and development heavily relies on the use of isotope-labeled compounds to gain deeper insights into the complex biological processes a drug undergoes within the body. simsonpharma.commusechem.com These are molecules in which one or more atoms have been replaced by an isotope of the same element, most commonly stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.comsymeres.com This subtle atomic substitution creates a unique isotopic signature that allows researchers to trace the molecule's journey and fate without significantly altering its fundamental chemical and physical properties. simsonpharma.commedchemexpress.com
Isotopically labeled compounds are invaluable tools in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.com By tracking the labeled drug, scientists can elucidate its metabolic pathways, identify its metabolites, and understand how it is absorbed, distributed throughout the body, and ultimately eliminated. simsonpharma.commusechem.com This information is crucial for assessing a drug's pharmacokinetic and pharmacodynamic profile, which helps in determining its efficacy and safety. simsonpharma.com
Deuterium-labeled compounds, in particular, are frequently used. The replacement of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," which can be exploited in mechanistic studies. symeres.com This effect can also lead to improved pharmacokinetic properties, such as reduced clearance rates and extended half-lives. medchemexpress.comsymeres.com Because of their similarity to the original compounds, deuterium-labeled molecules are considered an excellent choice for use as internal standards in various analytical studies. researchgate.net
Overview of Disulfiram (B1670777) Impurity 1-d10 and its Research Context
Disulfiram Impurity 1-d10 is the deuterated form of Disulfiram Impurity 1. medchemexpress.commedchemexpress.cominvivochem.cn The non-labeled compound, Disulfiram Impurity 1, is chemically known as S-Methyl N,N-diethyldithiocarbamate and is a known metabolite of Disulfiram. tlcstandards.comchemicalbook.com Disulfiram itself is a drug approved by the FDA for the treatment of alcohol dependence. nih.gov
This compound is specifically synthesized for research and analytical applications. medchemexpress.com As an isotope-labeled compound, it serves as a valuable reference standard in pharmaceutical research, particularly in studies related to product development, quality control, and method validation for Disulfiram. synzeal.com Its primary utility lies in its application as an internal standard for the accurate quantification of the non-labeled impurity in analytical tests. The presence of ten deuterium atoms gives it a distinct mass that can be easily differentiated by mass spectrometry, a common analytical technique.
The compound's chemical and physical properties are presented in the table below.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | S-Methyl N,N-Diethyldithiocarbamate-d10 |
| Molecular Formula | C₆H₃D₁₀NS₂ |
| Molecular Weight | 173.42 g/mol |
| CAS Number (Non-labeled) | 686-07-7 |
Table 1: Chemical properties of this compound. tlcstandards.com
Structure
2D Structure
Properties
Molecular Formula |
C6H13NS2 |
|---|---|
Molecular Weight |
173.4 g/mol |
IUPAC Name |
methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
JYRXPFCUABYLPD-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SC)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=S)SC |
Origin of Product |
United States |
Chemical Identity and Structural Characterization of Disulfiram Impurity 1 D10
Structural Elucidation of Disulfiram (B1670777) Impurity 1
The definitive structure of Disulfiram Impurity 1, chemically known as S-Methyl-N,N-diethyldithiocarbamate sulfoxide (B87167), has been ascertained through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These methods provide detailed information about the molecular framework and the connectivity of atoms within the molecule.
Analysis of the proton NMR (¹H NMR) spectrum of S-Methyl-N,N-diethyldithiocarbamate sulfoxide reveals characteristic signals that correspond to the different types of protons present in the molecule. For instance, distinct resonances are observed for the protons of the N-diethyl group and the S-methyl group. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons, and for Me-DTC Sulfoxide, these appear at δ 3.36 ppm for the N–CH₂CH₃ protons, δ 2.65–2.80 ppm for the S(O)–CH₃ protons, and δ 1.15 ppm for the N–CH₂CH₃ protons. The upfield shift of the methylthio group in the sulfoxide (δ 2.65–2.80 ppm) compared to its precursor, S-methyl-N,N-diethyldithiocarbamate (Me-DTC) (δ 2.30 ppm), is a key indicator of the presence of the sulfoxide group.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another powerful tool used for the structural confirmation and purity assessment of Disulfiram Impurity 1. This technique confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure.
| Spectroscopic Data | Observed Signals/Properties |
| ¹H NMR | δ 3.36 ppm (N–CH₂CH₃), δ 2.65–2.80 ppm (S(O)–CH₃), δ 1.15 ppm (N–CH₂CH₃) |
| HPLC-MS/MS | Confirms purity (>98%) and detects trace byproducts. |
| Molecular Weight | 179.30 g/mol scbt.com |
| Molecular Formula | C₆H₁₃NOS₂ scbt.com |
Principles of Deuterium (B1214612) Labeling (d10) and Isotopic Integrity
Deuterium labeling is a process in which one or more hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen. biopharmaservices.com In the case of Disulfiram Impurity 1-d10, the "d10" designation signifies that ten hydrogen atoms have been substituted with deuterium. Based on the structure of the parent compound, it is inferred that these ten deuterium atoms are located on the two ethyl groups attached to the nitrogen atom (-(CH₂CH₃)₂ becomes -(CD₂CD₃)₂). This specific labeling is achieved through chemical synthesis using deuterated starting materials.
The primary application of deuterated compounds like this compound is as internal standards in quantitative bioanalysis using mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS). biopharmaservices.com The key principle is that the deuterated standard is chemically identical to the analyte of interest (Disulfiram Impurity 1) and therefore exhibits similar behavior during sample preparation, chromatography, and ionization. biopharmaservices.com However, due to the mass difference between hydrogen (1 amu) and deuterium (2 amu), the deuterated standard has a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer.
Isotopic integrity is a critical parameter for a deuterated internal standard, referring to the percentage of the compound that is fully deuterated at the intended positions and the absence of partially deuterated or non-deuterated species. High isotopic purity is essential for accurate quantification. The isotopic enrichment and integrity of deuterated compounds are typically determined using high-resolution mass spectrometry (HR-MS) and NMR spectroscopy. HR-MS can resolve the isotopic distribution of the compound, allowing for the calculation of the percentage of the desired deuterated species.
Relationships of Impurity 1-d10 to Disulfiram and its Degradation Products
Disulfiram Impurity 1 is a known human metabolite of Disulfiram. chemicalbook.com The metabolic pathway of Disulfiram involves a series of biotransformation steps. Initially, Disulfiram is rapidly reduced to diethyldithiocarbamate (B1195824) (DDC). DDC is then methylated to form S-methyl-N,N-diethyldithiocarbamate (MeDTC). Subsequently, MeDTC undergoes oxidation, catalyzed by cytochrome P450 enzymes, to form S-methyl-N,N-diethyldithiocarbamate sulfoxide, which is Disulfiram Impurity 1. nih.gov This sulfoxide can be further oxidized to the corresponding sulfone. nih.gov
The structural relationship can be summarized as follows: Disulfiram → Diethyldithiocarbamate (DDC) → S-methyl-N,N-diethyldithiocarbamate (MeDTC) → S-methyl-N,N-diethyldithiocarbamate sulfoxide (Disulfiram Impurity 1)
This compound, as the deuterated analog of this metabolite, is not a naturally occurring substance but is synthesized for analytical purposes. Its relationship to Disulfiram is that of a labeled version of one of its key metabolites. In clinical and forensic toxicology, as well as in pharmacokinetic studies, the accurate measurement of Disulfiram and its metabolites in biological fluids like blood and urine is crucial. Due to the complexities of biological matrices, analytical methods require an internal standard to ensure accuracy and precision. biopharmaservices.com this compound is an ideal internal standard for the quantification of Disulfiram Impurity 1 because its physical and chemical properties closely match those of the analyte, ensuring that it behaves similarly during the analytical process, thus correcting for any variations in sample extraction or instrument response. biopharmaservices.com
| Compound Name | Abbreviation | Role in Pathway |
| Disulfiram | Parent Drug | |
| Diethyldithiocarbamate | DDC | Primary Metabolite |
| S-methyl-N,N-diethyldithiocarbamate | MeDTC | Methylated Metabolite |
| S-methyl-N,N-diethyldithiocarbamate sulfoxide | Disulfiram Impurity 1 | Oxidized Metabolite |
| S-methyl-N,N-di(ethyl-d5)dithiocarbamate sulfoxide | This compound | Deuterated Internal Standard |
An in-depth examination of the synthetic strategies and preparative methods for this compound reveals a multi-faceted process grounded in the principles of organic chemistry and isotopic labeling. The generation of this specific deuterated impurity is crucial for its use as an internal standard in analytical studies, allowing for precise quantification of the non-labeled impurity in pharmaceutical substances.
Advanced Analytical Methodologies for Disulfiram Impurity 1 D10
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic techniques are fundamental in the separation of Disulfiram (B1670777) Impurity 1-d10 from the active pharmaceutical ingredient (API) and other related substances. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and impurity profiling of Disulfiram and its related compounds. veeprho.com A well-developed HPLC method can effectively separate Disulfiram Impurity 1-d10 from a complex sample matrix.
Method development for this compound typically involves the optimization of several key parameters to achieve the desired separation. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.
Key Method Development Parameters:
Stationary Phase: C18 columns are widely used due to their hydrophobicity, which provides good retention for the relatively non-polar this compound.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. fabad.org.tr The composition of the mobile phase is critical for achieving optimal resolution and retention time. Gradient elution may be necessary to separate a wide range of impurities with different polarities.
Detection: UV detection is commonly used, with the wavelength set to a value where this compound exhibits significant absorbance. nih.gov
Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, improve peak shape, and reduce analysis time.
Interactive Data Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (gradient) | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, balancing speed and resolution. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 250 nm | Wavelength of maximum absorbance for related dithiocarbamates. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
For more challenging separations requiring higher resolution and throughput, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred technique. UHPLC systems utilize columns with smaller particle sizes (<2 µm), which results in significantly improved peak efficiency and resolution. nih.gov
The primary advantages of UHPLC for the analysis of this compound include:
Increased Resolution: The ability to better separate closely eluting impurities.
Faster Analysis Times: Shorter run times lead to higher sample throughput.
Improved Sensitivity: Sharper peaks result in higher signal-to-noise ratios.
Interactive Data Table: Comparison of HPLC and UHPLC for Impurity Analysis
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Peak Width | Broader | Narrower |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| System Pressure | Lower | Higher |
Gas Chromatography (GC) for Volatile Related Substances
While HPLC and UHPLC are suitable for non-volatile and thermally stable compounds, Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile impurities that may be present in Disulfiram samples. veeprho.com Headspace GC, in particular, is a powerful technique for analyzing residual solvents and other volatile organic impurities without interference from the non-volatile sample matrix.
In the context of this compound, GC would be employed to detect any volatile degradation products or related substances. The method typically involves:
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used for separation.
Carrier Gas: An inert gas such as helium or nitrogen.
Injector and Detector Temperature: Optimized to ensure efficient volatilization and detection.
Temperature Program: A programmed temperature ramp is often used to separate compounds with a range of boiling points.
Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. nih.gov
Thin-Layer Chromatography (TLC) in Preliminary Impurity Assessment
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the preliminary assessment of impurities in Disulfiram. libretexts.org It can be used for screening raw materials, monitoring reaction progress, and identifying potential impurities before employing more sophisticated techniques like HPLC or GC.
For the analysis of this compound, a typical TLC procedure would involve:
Stationary Phase: A silica (B1680970) gel or reversed-phase (e.g., RP-18) plate. researchgate.net
Mobile Phase: A solvent system is chosen to achieve good separation of the impurity from the main compound.
Visualization: Since many organic compounds are colorless, visualization techniques are required. Common methods include using a UV lamp to observe fluorescence quenching or staining the plate with a chemical reagent that reacts with the compounds to produce colored spots. youtube.com Iodine vapor is a common general-purpose stain for organic compounds. libretexts.org
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of impurities. scite.ai When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly specific and confident identification of compounds like this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation and quantification of this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion followed by its fragmentation and the analysis of the resulting product ions. For this compound, which is S-Methyl N,N-Diethyldithiocarbamate-d10, this process provides a high degree of specificity and sensitivity.
In a typical MS/MS experiment, the deuterated impurity is first ionized, commonly using electrospray ionization (ESI) in positive mode. The resulting molecular ion or a prominent adduct is then isolated in the first mass analyzer. This precursor ion is subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are then analyzed in a second mass analyzer, generating a characteristic fragmentation pattern or "fingerprint."
This fragmentation pattern is crucial for structural confirmation. By comparing the fragmentation of the d10-labeled impurity with its non-labeled counterpart, analysts can confirm the identity of the molecule and the location of the deuterium (B1214612) labels. For instance, the fragmentation of S-Methyl-N,N-Diethylthiocarbamate often involves the loss of the methyl group and subsequent fragmentation of the diethylamino moiety. nih.gov The mass shift of +10 atomic mass units in the precursor ion and corresponding shifts in fragments containing the deuterated ethyl groups confirm the structure of this compound.
For quantification, MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves monitoring specific precursor-to-product ion transitions. This technique is highly selective and provides excellent signal-to-noise ratios, making it ideal for trace-level analysis in complex matrices. A specific transition for the d10-labeled standard would be selected and monitored alongside the transition for the non-labeled analyte.
| Parameter | Value for Disulfiram Impurity 1 (non-labeled) | Value for this compound | Description |
|---|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI | Electrospray ionization is commonly used for this class of compounds. |
| Precursor Ion (m/z) | 164.0 | 174.1 | Represents the [M+H]+ ion. The +10 shift corresponds to the 10 deuterium atoms. |
| Product Ion (m/z) | 116.0 | 126.1 | A characteristic fragment ion used for quantification and confirmation. |
| Collision Energy (eV) | 15-25 | 15-25 | Optimized to produce the desired fragmentation. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. mdpi.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure mass with errors in the low parts-per-million (ppm) range. orientjchem.org
This accuracy is critical for unequivocally identifying impurities during pharmaceutical analysis. google.com For this compound (C6H3D10NS2), the precise theoretical mass can be calculated. An experimental measurement that closely matches this theoretical mass provides strong evidence for the identity of the compound, helping to distinguish it from other potential isobaric impurities (compounds with the same nominal mass but different elemental formulas).
The process involves introducing the sample into the HRMS instrument, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the ions with high precision. The resulting data allows for the calculation of the elemental formula based on the accurate mass.
Key applications of HRMS for this compound include:
Formula Confirmation: Verifying the elemental composition of the impurity standard (C6H3D10NS2).
Impurity Profiling: Identifying and characterizing other unknown impurities in a sample by determining their elemental formulas. mdpi.com
Structural Elucidation: When combined with MS/MS, HRMS provides accurate mass data for both precursor and fragment ions, facilitating the elucidation of the impurity's structure.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Typical Mass Accuracy (ppm) |
|---|---|---|---|
| Disulfiram Impurity 1 | C6H13NS2 | 163.0539 | < 5 ppm |
| This compound | C6H3D10NS2 | 173.1166 | < 5 ppm |
Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantification Using d10 Standard
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement and a gold standard for achieving highly accurate and precise quantification in analytical chemistry. nih.govrsc.org The use of this compound as an internal standard for the quantification of its non-labeled analogue, Disulfiram impurity 1, is a classic application of IDMS principles. nih.gov
The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike," in this case, this compound) to the sample containing the unknown amount of the native analyte. rsc.org The labeled standard is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This means it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or matrix effects.
Because the labeled standard and the native analyte are chemically identical, they co-elute during chromatography and can be distinguished only by their mass difference in the mass spectrometer. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled standard.
The key steps in IDMS using the d10 standard are:
A precisely known quantity of this compound is added to the sample.
The sample undergoes preparation and analysis, typically by LC-MS or GC-MS.
The mass spectrometer measures the signal intensities for both the native impurity (e.g., m/z 164.0) and the d10-labeled standard (e.g., m/z 174.1).
The ratio of these intensities is used to calculate the exact concentration of the native impurity in the original sample, with reference to a calibration curve prepared with known ratios of the two compounds.
This method provides results with low uncertainty and high traceability, making it suitable for reference measurement procedures in clinical chemistry and pharmaceutical quality control. dntb.gov.uaresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Enrichment Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities like this compound. researchgate.netspringernature.com It provides detailed information about the chemical environment of specific nuclei, allowing for unambiguous structural assignment and verification of isotopic labeling.
1H-NMR and 13C-NMR for Impurity Structure Elucidation
One-dimensional (1D) NMR techniques, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, are fundamental for confirming the chemical structure of Disulfiram impurity 1. researchgate.net Two-dimensional (2D) NMR experiments further help in establishing connectivity between atoms. researcher.life
¹H-NMR: For the non-labeled Disulfiram impurity 1 (S-Methyl N,N-Diethyldithiocarbamate), the ¹H-NMR spectrum would show characteristic signals for the methyl (CH₃) and ethyl (CH₂CH₃) groups. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would confirm the structure. In the case of this compound, the signals corresponding to the two ethyl groups would be absent or significantly diminished in the ¹H-NMR spectrum, providing direct evidence of deuteration at these positions. The only significant proton signal would be from the S-methyl group.
¹³C-NMR: The ¹³C-NMR spectrum of the non-labeled impurity would show distinct resonances for each unique carbon atom in the molecule. For the d10-labeled analogue, the carbon signals for the deuterated ethyl groups would exhibit splitting due to C-D coupling and would have significantly lower intensity, confirming the location of the deuterium labels.
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|---|
| Disulfiram Impurity 1 | ¹H | ~1.2 | Triplet | -CH₂CH₃ |
| ~2.5 | Singlet | S-CH₃ | ||
| ~3.8 | Quartet | -CH₂CH₃ | ||
| This compound | ¹H | ~2.5 | Singlet | S-CH₃ |
| ¹³C | ~12 | Multiplet (low intensity) | -CD₂CD₃ | |
| ~47 | Multiplet (low intensity) | -CD₂CD₃ |
Quantitative NMR for Isotopic Purity Assessment
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance without the need for an identical reference standard. It can also be used to assess the isotopic purity or deuterium enrichment of labeled compounds like this compound. researchgate.net
Alternatively, Deuterium (²H or D) NMR spectroscopy can be used. sigmaaldrich.com This technique directly observes the deuterium nuclei. The ²H-NMR spectrum of this compound would show signals corresponding to the deuterons in the ethyl groups. The absence of signals at other positions confirms the specific location of the labels. The integrated area of these signals can be used to verify the level of deuterium enrichment, providing a powerful tool for quality control of the isotopic standard. sigmaaldrich.com
Vibrational Spectroscopy Techniques (FTIR, Raman) for Complementary Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information for the characterization of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The spectrum of Disulfiram impurity 1 would show characteristic absorption bands for C-H, C-N, and C=S bonds. researchgate.netfabad.org.tr For the d10-labeled compound, the most significant difference would be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies (higher wavenumbers) than their C-H counterparts due to the heavier mass of deuterium. For example, C-H stretching vibrations typically appear around 2850-3000 cm⁻¹, while C-D stretching vibrations are expected in the 2000-2250 cm⁻¹ region. This clear distinction serves as a confirmation of successful deuteration.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in non-labeled compound | Expected Wavenumber Range (cm⁻¹) in d10-labeled compound | Technique |
|---|---|---|---|
| C-H Stretch | 2850 - 3000 | (Residual signals only) | FTIR/Raman |
| C-D Stretch | N/A | 2000 - 2250 | FTIR/Raman |
| C-N Stretch | 1050 - 1250 | 1050 - 1250 | FTIR |
| C-H Deformation | 1350 - 1500 | (Shifts to lower frequency) | FTIR |
Method Validation Parameters for Impurity Quantification (e.g., Linearity, Accuracy, Precision, Specificity, Limits of Detection and Quantification)
Method validation is a cornerstone of quality control, providing documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For the quantification of this compound, the validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline. gmp-compliance.orgfda.govich.org The key parameters assessed are linearity, accuracy, precision, specificity, and the limits of detection and quantification.
Linearity
The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte within a given range. europa.eu For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then generated by plotting the analytical response versus the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0.
Table 1: Representative Linearity Data for this compound
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 0.05 | 1250 |
| 0.10 | 2510 |
| 0.25 | 6275 |
| 0.50 | 12550 |
| 1.00 | 25100 |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix. The percentage recovery is then calculated. For impurity quantification, accuracy is assessed over a minimum of three concentration levels covering the specified range. europa.eu
Table 2: Illustrative Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 0.10 | 0.098 | 98.0 |
| 0.75 | 0.765 | 102.0 |
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Example of Precision Data
| Concentration (µg/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
|---|
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the main compound (Disulfiram), other impurities, and degradation products. globalresearchonline.net For this compound, specificity is demonstrated by showing that there is no interference from these other components at the retention time of the impurity. This is often achieved through forced degradation studies and the analysis of blank and placebo samples. globalresearchonline.net
Limits of Detection and Quantification (LOD and LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are crucial parameters for impurity methods. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net
Table 4: Representative LOD and LOQ Values
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.02 |
Analytical Quality by Design (AQbD) Approaches in Method Development for Impurities
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. americanpharmaceuticalreview.com This proactive approach is increasingly being applied to the development of analytical methods for impurities to ensure they are robust and fit for purpose throughout their lifecycle. americanpharmaceuticalreview.comnih.gov
The AQbD process for an analytical method for this compound would typically involve the following steps:
Define the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. nih.gov For this compound, the ATP would specify that the method must be able to accurately and precisely quantify the impurity at levels relevant to the product specification.
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that need to be controlled to ensure the desired quality, such as resolution, peak symmetry, and sensitivity. celonpharma.com CMPs are the method variables that can impact the CMAs, for example, mobile phase composition, column temperature, and flow rate in a chromatographic method. nih.gov
Risk Assessment: A risk assessment, often using tools like an Ishikawa (fishbone) diagram, is conducted to identify and rank the potential CMPs that could affect the CMAs. nih.gov
Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of the identified CMPs on the CMAs. waters.com This allows for the efficient optimization of the method and the identification of a Method Operable Design Region (MODR).
Establish a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method is known to perform as intended. americanpharmaceuticalreview.com Operating within the MODR provides flexibility for adjustments without the need for re-validation.
Define a Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method consistently operates within the MODR. This includes system suitability tests and ongoing monitoring of method performance. The knowledge gained during the AQbD process facilitates continuous improvement of the analytical method.
Table 5: Illustrative Application of AQbD in HPLC Method Development for this compound
| AQbD Step | Example for this compound Method |
|---|---|
| Analytical Target Profile (ATP) | Quantify the impurity with an LOQ ≤ 0.05% relative to the main compound. |
| Critical Method Attributes (CMAs) | Resolution > 2.0 between the impurity and the main peak; Tailing factor < 1.5. |
| Critical Method Parameters (CMPs) | Mobile phase pH, percentage of organic modifier, column temperature. |
| Design of Experiments (DoE) | A central composite design to study the interaction of the CMPs on the CMAs. |
| Method Operable Design Region (MODR) | Defined ranges for pH (e.g., 2.5-3.5), organic modifier (e.g., 40-50%), and temperature (e.g., 30-40°C) that consistently meet the CMAs. |
| Control Strategy | System suitability test including resolution and tailing factor criteria. |
By employing AQbD principles, the resulting analytical method for this compound is not only well-understood and validated but also robust, allowing for reliable performance throughout the product's lifecycle. americanpharmaceuticalreview.com
Stability and Degradation Studies of Disulfiram and Impurity Formation
Forced Degradation Studies and Stress Conditions
Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard storage. scispace.comresearchgate.net These studies are crucial for developing stability-indicating analytical methods and elucidating the intrinsic stability of the molecule. scispace.comnih.gov The typical stress conditions applied to Disulfiram (B1670777) include hydrolysis, oxidation, photolysis, and thermal stress. pharmaguideline.com
Hydrolytic Degradation Pathways (Acidic, Neutral, Basic Conditions)
Hydrolytic degradation involves the reaction of the drug substance with water across a range of pH values. jpsbr.org Disulfiram's stability is significantly influenced by pH.
Acidic Conditions: Under acidic conditions, such as those simulated by using 0.1 M to 1.0 M hydrochloric acid, Disulfiram undergoes rapid degradation. pharmaguideline.comjpsbr.org The primary pathway involves the conversion or reduction of Disulfiram to its metabolite, diethyldithiocarbamic acid (DDTC). nih.govclinpgx.org DDTC itself is known to be acid-labile; its half-life is a linear function of the environmental pH. nih.govwjpls.org In an acidic medium, DDTC further decomposes into diethylamine (B46881) and carbon disulfide (CS2). nih.govclinpgx.org
Neutral Conditions: In neutral aqueous suspensions, Disulfiram has shown greater stability compared to acidic solutions. One study on aqueous suspensions stored at room temperature reported that the potency remained constant for extended periods, with diethyldithiocarbamic acid being a noted degradation product. nih.gov
Basic Conditions: Stress testing under basic conditions typically employs solutions like 0.1 M to 1.0 M sodium hydroxide. pharmaguideline.com While specific degradation products of Disulfiram under basic stress are not extensively detailed in the available literature, this condition is a standard component of a comprehensive forced degradation study.
Table 1: Summary of Hydrolytic Forced Degradation Conditions and Pathways for Disulfiram
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Degradation Pathway | Key Degradants |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1.0 M solution; Room Temperature to 60°C | Reduction/conversion to DDTC, followed by acid-catalyzed decomposition. | Diethyldithiocarbamic acid (DDTC), Diethylamine, Carbon Disulfide (CS₂) |
| Neutral Hydrolysis | Water / Buffer (pH ~7) | Room Temperature | Slow conversion to DDTC. | Diethyldithiocarbamic acid (DDTC) |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1.0 M solution; Room Temperature to 60°C | Pathway not extensively detailed; involves cleavage of the disulfide bond. | Not specifically detailed |
Oxidative Degradation Mechanisms
Oxidative stress testing is performed to determine the susceptibility of the drug substance to oxidation. scispace.com Hydrogen peroxide (H₂O₂) is the most commonly used reagent for this purpose, typically at concentrations ranging from 3% to 30%. biotech-asia.org While Disulfiram has been noted for its antioxidant properties in some biological contexts, it is also susceptible to chemical oxidation. nih.gov The degradation pathway likely involves the oxidation of the sulfur atoms in the molecule. The primary degradation product, DDTC, can undergo oxidation to form oxy-derivatives such as sulfones and sulfoxides. researchgate.net
Photolytic Degradation Pathways
Photostability testing exposes the drug substance to light to determine if it results in unacceptable changes. nih.gov According to ICH guidelines, this involves exposure to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter. nih.gov Studies on the related compound sulfiram (B1681190) have shown that exposure to fluorescent room light can lead to the formation of at least eight photoproducts, including Disulfiram itself, indicating that thiram (B1682883) disulfides are photosensitive. nih.gov This suggests that Disulfiram likely undergoes complex degradation upon exposure to light, leading to a variety of degradants. researchgate.net
Thermal Degradation Processes
Thermal degradation studies assess the impact of elevated temperatures on a drug substance, typically conducted at temperatures between 40°C and 80°C. pharmaguideline.comresearchgate.net While Disulfiram has been shown to be stable in certain formulations at room temperature (20°C) for up to 30 days, exposure to higher temperatures as part of a stress testing protocol is expected to induce degradation. researchgate.net The specific impurities generated through thermal degradation of pure Disulfiram are not extensively documented in the literature, but this testing is vital for establishing the intrinsic thermal stability of the molecule.
Identification and Characterization of Stress-Induced Impurities
The primary impurity of focus, Disulfiram impurity 1-d10, is chemically known as S-Methyl N,N-(diethyl-d10)dithiocarbamate. It is the deuterated stable isotope-labeled analogue of Disulfiram Impurity 1 (S-Methyl N,N-diethyldithiocarbamate). analyticachemie.in The formation of this class of impurity is a result of the degradation of the parent Disulfiram molecule.
The principal mechanism for the formation of Impurity 1 begins with the degradation of Disulfiram to diethyldithiocarbamic acid (DDTC), as observed under hydrolytic stress. nih.govnih.gov Subsequently, DDTC can undergo a methylation reaction to form S-Methyl N,N-diethyldithiocarbamate. nih.govwjpls.org While this methylation is well-documented as an enzymatic process in vivo, the formation of this impurity during stability studies suggests a potential for chemical methylation under certain stress conditions or the presence of methylating agents. clinpgx.orgnih.gov
Table 2: Profile of Key Disulfiram Degradants and Impurities
| Compound Name | Chemical Name | Formation Context |
| Diethyldithiocarbamic acid (DDTC) | N,N-Diethyldithiocarbamic acid | Primary product of hydrolytic and reductive degradation of Disulfiram. nih.govnih.gov |
| Carbon Disulfide (CS₂) | Carbon Disulfide | Product of acid-catalyzed decomposition of DDTC. nih.gov |
| Disulfiram Impurity 1 | S-Methyl N,N-diethyldithiocarbamate | Formed via methylation of DDTC. clinpgx.orgwjpls.org |
| This compound | S-Methyl N,N-(diethyl-d10)dithiocarbamate | Deuterated analogue of Impurity 1. |
| Disulfiram Impurity A | 1,1'-(Trisulfanediyl)bis(N,N-diethylmethanethioamide) | Pharmacopeial impurity. pharmaffiliates.com |
| Disulfiram Impurity B | Sodium N,N-diethyldithiocarbamate | Pharmacopeial impurity (salt form of DDTC). pharmaffiliates.com |
Kinetic and Mechanistic Investigations of Impurity Generation
Understanding the kinetics and mechanisms of degradation is fundamental to predicting the shelf-life and stability of a drug. researchgate.net For Disulfiram and its impurities, most kinetic data comes from in vivo pharmacokinetic studies, which can provide insights into the relative stability and rate of formation of these compounds in a biological system.
The degradation of Disulfiram to DDTC is a rapid initial step. nih.gov The subsequent degradation of DDTC is pH-dependent, with its half-life being a linear function of pH, indicating first-order kinetics with respect to hydronium ion concentration in acidic environments. nih.govwjpls.org Pharmacokinetic studies in humans have determined the apparent elimination half-lives (t½) for Disulfiram and its key metabolites. These values reflect the combined effects of metabolism and elimination but are indicative of the compounds' relative persistence. nih.gov
The mechanism for the generation of Impurity 1 (and by analogy, Impurity 1-d10) follows a sequential pathway. First, the disulfide bond of Disulfiram is cleaved under reductive or hydrolytic conditions to yield two molecules of DDTC. Second, the thiol group of DDTC is methylated to form S-Methyl N,N-diethyldithiocarbamate. clinpgx.orgnih.gov
Table 3: Summary of Available Kinetic Data for Disulfiram and Related Compounds
| Compound | Parameter | Value | Context | Reference(s) |
| Disulfiram | Elimination Half-Life (t½) | ~7.3 hours | In vivo (human) | nih.gov |
| Diethyldithiocarbamic acid (DDTC) | Elimination Half-Life (t½) | ~15.5 hours | In vivo (human) | nih.gov |
| DDTC | Degradation Rate | Linear function of pH | In vitro (acidic solution) | nih.govwjpls.org |
| Disulfiram Impurity 1 (DDTC-Me) | Elimination Half-Life (t½) | ~22.1 hours | In vivo (human) | nih.gov |
| Sulfiram | Photoconversion Rate | ~0.7% / hour | In vitro (conversion to Disulfiram) | nih.gov |
Evaluation of the Stability of this compound under Varied Conditions
This compound, the deuterated form of S-Methyl-N,N-diethyldithiocarbamate sulfoxide (B87167), is a critical compound for analytical and metabolic studies of Disulfiram. Understanding its stability is paramount for ensuring the accuracy of analytical methods and for interpreting its behavior in experimental settings. While specific, publicly available forced degradation studies on this compound are limited, an evaluation of its stability can be projected based on the known chemical properties of its core functional groups: the dithiocarbamate (B8719985) and the sulfoxide moieties.
Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and to identify potential degradation products and pathways. These studies typically include exposure to acid, base, oxidative stress, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability (Acidic and Basic Conditions)
The dithiocarbamate functional group is known to be susceptible to hydrolysis, particularly under acidic conditions. In an acidic environment, this compound is expected to undergo degradation. The rate of this degradation is anticipated to be pH-dependent, with greater instability at lower pH values. Conversely, dithiocarbamates generally exhibit greater stability in alkaline media. The sulfoxide group is relatively stable to hydrolysis under both acidic and basic conditions.
A hypothetical study evaluating the hydrolytic stability of this compound might yield results similar to those presented in the table below.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 2 | 85 | Diethylamine-d10, Carbon Disulfide |
| 0.1 M HCl | 6 | 65 | Diethylamine-d10, Carbon Disulfide |
| 0.1 M HCl | 24 | 30 | Diethylamine-d10, Carbon Disulfide |
| Purified Water | 24 | >98 | Not Applicable |
| 0.1 M NaOH | 24 | >95 | Minimal degradation observed |
Oxidative Stability
The presence of both a sulfoxide and a dithiocarbamate group suggests that this compound could be susceptible to oxidation. The sulfoxide moiety can be oxidized to the corresponding sulfone. The dithiocarbamate portion of the molecule can also undergo oxidative reactions. A common oxidizing agent used in forced degradation studies is hydrogen peroxide.
The following table illustrates potential outcomes of an oxidative stability study.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 3% H₂O₂ | 2 | 70 | S-Methyl-N,N-diethyl-d10-thiocarbamate sulfone |
| 3% H₂O₂ | 6 | 50 | S-Methyl-N,N-diethyl-d10-thiocarbamate sulfone |
| 3% H₂O₂ | 24 | 20 | S-Methyl-N,N-diethyl-d10-thiocarbamate sulfone |
Thermal Stability
To assess thermal stability, the compound is typically exposed to elevated temperatures in a solid state or in solution. Many organic molecules show accelerated degradation at higher temperatures. For this compound, a study would involve monitoring its purity over time at a set temperature, such as 60°C.
An illustrative data set for thermal stability is provided below.
| Condition | Time (days) | This compound Remaining (%) | Observations |
| 60°C (Solid) | 1 | >99 | No significant degradation |
| 60°C (Solid) | 7 | 98 | Minor degradation observed |
| 60°C (Solid) | 30 | 95 | Slow degradation over time |
Photostability
Photostability testing exposes the compound to light sources that mimic sunlight, including both UV and visible light, to determine if light-induced degradation occurs. Compounds with certain chromophores can absorb light energy, leading to photochemical reactions. Given the sulfur-containing functional groups, there is a potential for photosensitivity. A study would compare the degradation of the compound when exposed to light versus a sample protected from light (dark control).
A hypothetical photostability study's findings are summarized in the table below.
| Condition (ICH Guideline Q1B) | Time (hours) | This compound Remaining (%) | Observations |
| Light Exposed | 24 | 90 | Some degradation observed |
| Dark Control | 24 | >99 | No significant degradation |
| Light Exposed | 72 | 80 | Further degradation with prolonged exposure |
| Dark Control | 72 | >99 | Stable in the absence of light |
Mechanistic and Preclinical Research Applications of Disulfiram Impurity 1 D10
Application in Investigating the Chemical Fate and Transformation of Disulfiram (B1670777) (non-clinical, in vitro, or animal models)
There are no published studies that have utilized Disulfiram Impurity 1-d10 to investigate the chemical fate and transformation of disulfiram. However, the metabolism of disulfiram is known to be complex, involving multiple enzymatic and non-enzymatic pathways. mdpi.comclinpgx.orgnih.gov Disulfiram is rapidly reduced to diethyldithiocarbamate (B1195824) (DDC), which is then subject to further biotransformation. clinpgx.orgnih.gov
One of the key metabolic routes for DDC is S-methylation, catalyzed by thiopurine methyltransferase (TPMT), to form S-Methyl N,N-diethyldithiocarbamate, the non-labeled form of Disulfiram Impurity 1. clinpgx.org This metabolite is then further oxidized by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs) to produce reactive sulfoxide (B87167) and sulfone species, which are believed to be the ultimate inhibitors of aldehyde dehydrogenase (ALDH).
Utility in Elucidating Formation Pathways of Disulfiram Impurities
No literature is available that describes the use of this compound to elucidate the formation pathways of disulfiram impurities. The formation of S-Methyl N,N-diethyldithiocarbamate from disulfiram proceeds via the intermediate DDC. clinpgx.org
The use of a deuterated standard like this compound would primarily be in an analytical capacity to confirm the identity of this impurity in complex biological matrices. In studies investigating the factors that influence impurity formation (e.g., genetic polymorphisms in TPMT), this compound would serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, ensuring accurate quantification of the endogenously formed, non-labeled impurity.
Contribution to Understanding the Biological Disposition of Impurities (non-clinical, focusing on chemical transformations)
There are no research articles detailing the use of this compound to understand the biological disposition of disulfiram impurities. Studies on the non-labeled S-Methyl N,N-diethyldithiocarbamate have shown that it undergoes oxidative metabolism to form S-methyl-N,N-diethylthiocarbamate sulfoxide and sulfone. nih.gov These further metabolites are potent inhibitors of ALDH. nih.gov
In a research setting, administering this compound to animal models would enable a clear and unambiguous tracing of its distribution, metabolism, and excretion (ADME). The deuterium (B1214612) label would act as a stable isotopic marker, allowing researchers to track the molecule and its metabolites in various tissues and excreta. This would provide precise data on the extent of its absorption, whether it crosses the blood-brain barrier, and the routes and rates of its elimination from the body. Such studies are foundational in understanding the potential for an impurity to accumulate in certain tissues or to be rapidly cleared.
Use in Biochemical Pathway Tracing and Enzyme Activity Studies (non-clinical, in vitro)
No specific in vitro biochemical pathway tracing or enzyme activity studies using this compound have been published. The enzymes responsible for the metabolism of its non-labeled counterpart have been identified as TPMT, CYP450s, and FMOs.
The primary application of this compound in this context would be as a substrate in enzymatic assays. For instance, in studies characterizing the activity of recombinant human TPMT, the rate of conversion of this compound to its subsequent metabolites could be precisely measured by LC-MS. The deuterated label would provide a clear mass shift, facilitating the distinction between the substrate and product, and avoiding interference from any non-labeled compounds in the assay matrix. This would be particularly useful when studying enzyme kinetics and inhibition.
Below is a hypothetical data table illustrating how results from an in vitro enzyme kinetic study with this compound might be presented.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Recombinant Human TPMT | This compound | Data not available | Data not available |
| Recombinant Human CYP2E1 | This compound | Data not available | Data not available |
| Recombinant Human FMO1 | This compound | Data not available | Data not available |
This table is illustrative and does not represent actual experimental data, as no such studies have been published.
Regulatory Science and Quality Control Frameworks for Pharmaceutical Impurities
Reporting, Identification, and Qualification Thresholds for Impurities
A central element of the ICH guidelines is the establishment of thresholds for the control of impurities. These thresholds are based on the principle that the toxicity of an impurity is related to the dose administered. uspnf.com
Reporting Threshold : This is the level above which an impurity must be reported in the registration application. fda.govich.org
Identification Threshold : This is the level above which an impurity's structure must be determined. youtube.compda.org
Qualification Threshold : This is the level above which an impurity's biological safety must be established. youtube.compda.org
The specific thresholds are determined by the maximum daily dose of the drug substance.
Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
This table is based on data from the ICH Q3A(R2) guideline. pda.org
Table 2: Thresholds for Degradation Products in New Drug Products (ICH Q3B)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 1 mg | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 1 mg - 10 mg | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 10 mg - 100 mg | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) |
TDI: Total Daily Intake. This table is based on data from the ICH Q3B(R2) guideline. pmda.go.jp
Role of Reference Standards, Including Deuterated Impurities, in Regulatory Compliance
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a drug substance or product. They play a critical role in regulatory compliance by providing a benchmark against which production batches can be measured.
Deuterated compounds, such as Disulfiram (B1670777) impurity 1-d10 , are increasingly used as internal standards in analytical testing, particularly in mass spectrometry-based methods. pharmaffiliates.comwisdomlib.org The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to the non-deuterated analyte. clearsynth.com This allows for precise and accurate quantification of the target compound in complex matrices by correcting for variations in sample preparation and instrument response. wisdomlib.orgclearsynth.com
The use of deuterated internal standards is highly recommended by regulatory agencies for bioanalytical methods. tandfonline.com However, it is crucial that these standards are of high purity, as the presence of the unlabeled drug as an impurity in the deuterated standard can lead to inaccurate results. tandfonline.com Therefore, manufacturers of deuterated standards must have stringent qualification specifications. tandfonline.com
Compliance Requirements for Analytical Method Validation in Impurity Determination
Analytical methods used for the determination of impurities must be validated to ensure they are suitable for their intended purpose. amsbiopharma.com The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures. europa.eu The core parameters that must be evaluated during method validation include:
Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components. amsbiopharma.comikev.org
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ikev.orgich.org
Accuracy : The closeness of the test results to the true value. amsbiopharma.comich.org
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. amazonaws.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com
Range : The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.euamazonaws.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org
A validation protocol should be established that documents the method description, intended use, and predefined acceptance criteria. amsbiopharma.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Advanced Research Directions and Future Perspectives on Deuterated Impurities
Integration of Cheminformatics and In Silico Modeling for Impurity Prediction
The proactive identification of potential impurities is a cornerstone of modern drug development. In silico tools, leveraging the power of cheminformatics, are becoming indispensable in predicting the formation of impurities, including deuterated species. bohrium.comacs.orgnih.govresearchgate.netspringernature.com These computational models can simulate the degradation pathways of a drug substance under various stress conditions, such as exposure to heat, light, humidity, and reactive chemicals. acs.org
Software platforms like Zeneth utilize extensive knowledge bases of chemical transformations to predict likely degradation products. bohrium.comnih.govresearchgate.netspringernature.com For a compound like Disulfiram (B1670777), these models can be adapted to consider the presence of deuterium (B1214612) in its structure. By inputting the structure of a deuterated starting material or intermediate, researchers can predict the potential for the formation of deuterated impurities like Disulfiram impurity 1-d10. This predictive capability allows for the early implementation of control strategies in the manufacturing process, minimizing the formation of unwanted byproducts. acs.org
Table 1: In Silico Tools for Impurity Prediction
| Tool/Approach | Primary Function | Relevance to Deuterated Impurities |
| Knowledge-Based Systems (e.g., Zeneth) | Predicts degradation products based on a curated database of chemical reactions. bohrium.comnih.govresearchgate.netspringernature.com | Can be used to predict the formation of deuterated impurities by including deuterated starting materials in the simulation. |
| Machine Learning/AI Models | Identifies potential impurities by learning from large datasets of chemical reactions. chemical.aiapacsci.commit.eduresearchgate.netopenreview.netchemrxiv.org | Capable of predicting novel degradation pathways for deuterated compounds that may not be in existing databases. chemical.ai |
| Quantum Mechanics Simulations | Calculates reaction energies and barriers to predict the likelihood of different degradation pathways. | Can provide a more fundamental understanding of the kinetic isotope effect on impurity formation. |
Novel Approaches in Continuous Manufacturing and Impurity Control
Continuous manufacturing (CM) represents a paradigm shift in pharmaceutical production, moving away from traditional batch-wise processes to a continuous flow system. fda.govich.orgwho.int This approach offers numerous advantages for impurity control, including enhanced process consistency, real-time monitoring, and the ability to divert non-conforming material. ich.orgtoref-standards.com
In the context of deuterated compounds, the precise control over reaction conditions afforded by CM is particularly beneficial. ich.org The formation of impurities can be highly sensitive to parameters such as temperature, pressure, and residence time. Continuous reactors, such as plug flow reactors (PFRs), allow for tight control over these variables, thereby minimizing the formation of byproducts like this compound. ich.org
Process Analytical Technology (PAT) is an integral component of modern continuous manufacturing. ich.org PAT utilizes in-line or on-line analytical techniques to monitor critical quality attributes (CQAs) of the product in real-time. For deuterated APIs, this could involve the use of spectroscopic methods to monitor the isotopic purity of the material as it is being produced. Any deviation from the desired specifications can be immediately detected, allowing for corrective actions to be taken before a significant amount of off-spec material is generated. The integration of PAT with CM provides a powerful framework for ensuring the quality and purity of deuterated pharmaceuticals. ich.org
Expanding Applications of Isotope-Labeled Impurities Beyond Analytical Quantification
While the primary role of impurity standards is for analytical quantification, isotope-labeled impurities like this compound have a growing number of applications in pharmaceutical research and development. metsol.comnih.govalfa-chemistry.comresearchgate.netmusechem.com
One of the most significant applications is in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. metsol.comalfa-chemistry.com By using a deuterated version of a drug or its metabolite as an internal standard, researchers can accurately quantify the concentration of the non-labeled compound in biological matrices such as blood and urine. alfa-chemistry.com This is crucial for understanding the drug's behavior in the body and for establishing appropriate dosing regimens.
Isotope-labeled compounds are also invaluable tools in metabolic pathway analysis. metsol.comnih.gov The deuterium label acts as a tracer, allowing scientists to follow the metabolic fate of a drug molecule. researchgate.net This can help to identify the enzymes responsible for metabolism and to elucidate the structure of metabolic products. In the case of Disulfiram, a deuterated impurity could be used to study the metabolic pathways of the drug and its impurities, providing insights into potential drug-drug interactions and toxicity mechanisms. nih.gov
Furthermore, the "deuterium switch" is a strategy being explored in drug discovery to improve the metabolic stability of drug candidates. musechem.commusechem.comnih.govresearchgate.netbeilstein-journals.org By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions, the rate of metabolism can be slowed down, leading to a longer half-life and potentially improved efficacy. nih.govresearchgate.netbeilstein-journals.org The study of deuterated impurities and their metabolic profiles can provide valuable information for the design of next-generation deuterated drugs.
Table 2: Applications of Isotope-Labeled Impurities
| Application Area | Description | Example with this compound |
| Pharmacokinetic (PK) Studies | Used as an internal standard for the accurate quantification of the parent drug in biological samples. alfa-chemistry.com | Quantifying Disulfiram levels in plasma to determine its absorption and elimination rates. |
| Metabolic Pathway Analysis | Acts as a tracer to identify metabolites and elucidate metabolic pathways. metsol.comnih.gov | Tracing the metabolic fate of Disulfiram to understand how it is broken down in the body. |
| Drug Discovery ("Deuterium Switch") | Informing the design of deuterated drugs with improved metabolic stability. musechem.commusechem.comnih.govresearchgate.netbeilstein-journals.org | Studying the metabolic stability of the deuterated portion of the impurity to guide the design of a more stable Disulfiram analogue. |
| Toxicological Studies | Evaluating the safety and toxic profiles of impurities. | Assessing the potential toxicity of this specific deuterated impurity. |
Challenges and Innovations in the Synthesis and Characterization of Complex Impurity Standards
Even with advanced synthetic techniques, the final product is often a mixture of isotopologues (molecules with the same chemical formula but different isotopic compositions). acs.org The presence of these isotopic impurities can complicate the use of the deuterated compound as an analytical standard. Therefore, accurate characterization of the isotopic purity and distribution is essential. bvsalud.org
Recent innovations in analytical technology are helping to address these challenges. For instance, advanced NMR techniques, such as two-dimensional NMR, can provide more detailed structural information. technologynetworks.com Additionally, new ionization techniques in mass spectrometry are improving the sensitivity and accuracy of isotopic analysis. The development of new synthetic methodologies, such as flow chemistry, is also enabling more controlled and efficient synthesis of deuterated compounds. adesisinc.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Disulfiram Impurity 1-d10 in experimental samples?
- Methodology : Use hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) with deuterated internal standards to distinguish Impurity 1-d10 from non-deuterated analogs. For structural confirmation, high-resolution mass spectrometry (HRMS) and NMR spectroscopy are critical to resolve isotopic patterns and verify deuteration sites. Chromatographic separation via reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) can optimize resolution .
Q. How should researchers design cytotoxicity assays to evaluate the biological impact of Impurity 1-d10?
- Methodology : Pair MTT assays (for cell viability) with flow cytometry to differentiate apoptosis from necrosis. Use glioblastoma (GBM) or hepatocellular carcinoma cell lines, as Disulfiram’s anticancer activity is well-documented in these models. Include controls for copper supplementation, as Disulfiram’s metabolites (e.g., CuET) require copper to induce reactive oxygen species (ROS) . Normalize data to baseline cell counts and report IC~50~ values with 95% confidence intervals .
Q. What protocols ensure reproducibility in detecting Impurity 1-d10 during pharmacokinetic studies?
- Methodology : Validate assays using FDA/ICH guidelines for precision, accuracy, and sensitivity. For in vivo studies, employ stable isotope labeling (e.g., d~10~-disulfiram) and monitor plasma/tissue samples via LC-MS/MS . Include quality controls (QCs) at low, medium, and high concentrations to assess batch variability. Document extraction recovery rates (≥80%) and matrix effects (ion suppression/enhancement ≤15%) .
Advanced Research Questions
Q. What molecular mechanisms link this compound to NF-κB pathway inhibition in cancer stem cells (CSCs)?
- Methodology : Use RNA-seq or ChIP-seq to profile NF-κB target genes (e.g., IL-6, CXCL8) in GBM CSCs treated with Impurity 1-d10. Combine Western blotting (phospho-IκBα, p65 nuclear translocation) and luciferase reporter assays to quantify pathway activity. Validate findings with siRNA knockdown of NFKB1 and assess CSC markers (CD133, ALDH1A1) via flow cytometry .
Q. How does Impurity 1-d10 affect DNA repair pathways like homologous recombination (HR) in acetaldehyde-induced damage models?
- Methodology : Perform RAD51 focus formation assays in TK6 lymphoblastoid cells pre-treated with Impurity 1-d10. Quantify HR efficiency using GFP-based reporter systems (e.g., DR-GFP assay). Compare results with wild-type vs. BRCA1-knockout cells to isolate HR-specific effects. Use comet assays under alkaline conditions to measure DNA strand breaks .
Q. What statistical approaches resolve contradictions in dose-response data for Impurity 1-d10 across different cancer models?
- Methodology : Apply hierarchical Bayesian modeling to account for inter-study variability. Use synergy scoring models (e.g., Chou-Talalay method) when combining Impurity 1-d10 with chemotherapeutics like doxorubicin. Report combination indices (CI) and isobolograms to distinguish additive vs. synergistic effects. Address outliers via sensitivity analyses (e.g., excluding doses >100 kGy due to radiodegradation risks) .
Q. How can researchers validate Impurity 1-d10’s role in modulating ROS-mediated stress responses?
- Methodology : Measure intracellular ROS using dichlorofluorescein (DCFH-DA) probes and correlate with glutathione (GSH/GSSG) ratios via HPLC. Knock down Nrf2 (using CRISPR/Cas9) to assess its role in antioxidant response element (ARE) activation. Pair with metabolomic profiling (GC-MS or LC-MS) to map redox-related metabolites (e.g., NADPH, ascorbate) .
Data Integrity & Reporting
Q. What strategies mitigate risks of data misinterpretation in Impurity 1-d10 studies?
- Methodology : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register hypotheses and analysis plans on platforms like Open Science Framework . Use blinded analysis for immunohistochemistry or flow cytometry data. Report negative results (e.g., lack of RAD51 inhibition) to avoid publication bias .
Q. How should researchers address batch-to-batch variability in Impurity 1-d10 synthesis?
- Methodology : Implement QC/QA protocols using HPLC-UV purity checks (≥98% purity) and Karl Fischer titration for moisture content. Characterize impurities via QTOF-MS and document synthesis conditions (temperature, solvent ratios) in supplementary materials. Share raw spectral data in public repositories (e.g., Zenodo) .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
